N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide
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Overview
Description
N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide: . This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of Piperazine Derivative: : Piperazine is reacted with prop-2-enoyl chloride to form 4-prop-2-enoylpiperazine.
Amide Bond Formation: : The resulting piperazine derivative is then reacted with 3-(dimethylamino)propionyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at different positions on the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to understand its interaction with various biomolecules.
Medicine: : It has potential therapeutic applications, including as a precursor for drug development.
Industry: : The compound can be used in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide: can be compared with other similar compounds, such as:
N,N-Dimethyl-3-(4-phenylpiperazin-1-yl)propanamide
N,N-Dimethyl-3-(4-methoxypiperazin-1-yl)propanamide
N,N-Dimethyl-3-(4-ethylpiperazin-1-yl)propanamide
These compounds share the common feature of a piperazine ring but differ in the substituents attached to the ring, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N,N-dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-4-11(16)15-9-7-14(8-10-15)6-5-12(17)13(2)3/h4H,1,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPTEYYRPBICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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